molecular formula C11H13BO5 B8232974 (2-(Methoxycarbonyl)chroman-6-yl)boronic acid

(2-(Methoxycarbonyl)chroman-6-yl)boronic acid

Cat. No.: B8232974
M. Wt: 236.03 g/mol
InChI Key: OTXOZSQFICICQW-UHFFFAOYSA-N
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Description

(2-(Methoxycarbonyl)chroman-6-yl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a chroman ring system, which is further substituted with a methoxycarbonyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Methoxycarbonyl)chroman-6-yl)boronic acid typically involves the reaction of a chroman derivative with a boronic acid precursor. One common method is the borylation of a chroman derivative using a boronic ester or boronic acid under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions often require heating to facilitate the formation of the boronic acid group on the chroman ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-(Methoxycarbonyl)chroman-6-yl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form a boronic ester or boronic anhydride under specific conditions.

    Substitution: The methoxycarbonyl group on the chroman ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and ethanol.

Major Products

The major products formed from these reactions include various substituted chroman derivatives, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

(2-(Methoxycarbonyl)chroman-6-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(Methoxycarbonyl)chroman-6-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura coupling reactions.

    (4-Methoxyphenyl)boronic Acid: Similar structure with a methoxy group on the phenyl ring.

    (2-(Methoxycarbonyl)phenyl)boronic Acid: Similar structure with a methoxycarbonyl group on the phenyl ring.

Uniqueness

(2-(Methoxycarbonyl)chroman-6-yl)boronic acid is unique due to its chroman ring system, which imparts distinct chemical properties and reactivity compared to other boronic acids. This uniqueness makes it a valuable reagent in the synthesis of complex organic molecules and advanced materials.

Properties

IUPAC Name

(2-methoxycarbonyl-3,4-dihydro-2H-chromen-6-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BO5/c1-16-11(13)10-4-2-7-6-8(12(14)15)3-5-9(7)17-10/h3,5-6,10,14-15H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXOZSQFICICQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)OC(CC2)C(=O)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.03 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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